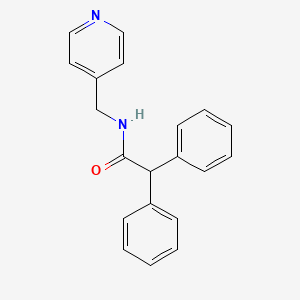

![molecular formula C17H22N2O7S B3880814 4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid CAS No. 321530-04-5](/img/structure/B3880814.png)

4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid

説明

科学的研究の応用

Amide Bond Formation

The development of methods for amide bond formation is crucial for both laboratory and industrial applications. Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate is synthesized by forming an amide bond between 1,4-dihydroisonicotinic acid and l-methionine. The coupling of l-methionine with the pentafluorophenyl active ester of 1,4-dihydroisonicotinic acid proves to be a convenient and effective method for this purpose .

Broad Biological Activities

Compounds containing 1,4-dihydroisonicotinic acids and amino acids linked by amide bonds are considered “privileged structures.” These structures exhibit a wide range of biological activities. Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate falls into this category, making it a potential candidate for various applications beyond its initial synthesis .

Calcium Channel Modulation

While many 1,4-dihydropyridines (1,4-DHPs) act as calcium antagonists, some exhibit activities unrelated to calcium channel blocking. For instance, the amino acid-containing 1,4-DHP–disodium salt of 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido) glutaric acid (glutapyrone) lacks calcium antagonistic activity but displays neuromodulatory and neuroregulatory effects .

Anti-Fibrotic Properties

Several compounds have anti-fibrotic activity, and sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate may contribute to this field. Other examples include nicotinic acid (with antioxidant properties) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole, which display anti-fibrotic effects in different models .

Drug Design and Delivery

Boronic acids and their esters, including sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, are valuable for drug design and delivery. Their stability and reactivity in water play a crucial role in developing new drugs and drug delivery devices .

Indolizidine Synthesis

Protodeboronation using less nucleophilic reagents can lead to the synthesis of indolizidines. While not directly related to sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, this example highlights the broader field of boronate chemistry and its applications .

作用機序

Target of Action

It has been found to enhance insulin-mediated glucose uptake , suggesting that it may interact with insulin receptors or other components of the insulin signaling pathway.

Mode of Action

The compound enhances insulin-mediated glucose uptake in vitro . This suggests that it may increase the sensitivity of insulin receptors, enhance the translocation of glucose transporters to the cell surface, or modulate other aspects of the insulin signaling pathway.

Biochemical Pathways

The compound appears to increase insulin sensitivity mainly through a phosphoinositide 3-kinase dependent mechanism . This pathway plays a crucial role in mediating the effects of insulin on glucose uptake. The compound also up-regulates genes involved in lipid transport and synthesis , indicating that it may affect lipid metabolism as well.

Pharmacokinetics

It has been found to exhibit antidiabetic activity in vivo in db/db mice , suggesting that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

In db/db mice, the compound exhibited a dose-dependent reduction in plasma glucose and insulin levels . It also enhanced ex vivo glucose uptake in soleus muscles in these mice . These observations suggest that the compound has potent insulin-sensitizing and antidiabetic activity.

特性

IUPAC Name |

4-[[3,6-bis(ethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7S/c1-3-25-16(23)14-10-7-8-19(17(24)26-4-2)9-11(10)27-15(14)18-12(20)5-6-13(21)22/h3-9H2,1-2H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGKCNXJBNZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3880740.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3880741.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3880747.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880752.png)

![1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B3880759.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3880766.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880768.png)

![1-benzyl-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B3880785.png)

![2-chloro-5-{5-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3880790.png)

![N~1~-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3880807.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3880826.png)

![ethyl 5-(4-chlorophenyl)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880835.png)